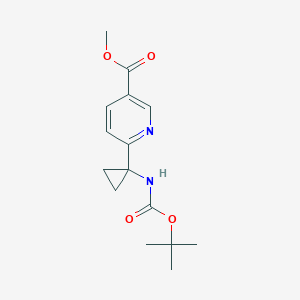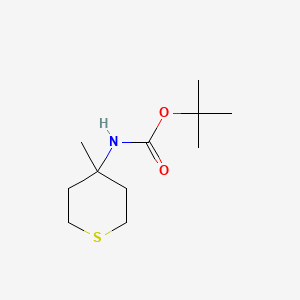![molecular formula C17H15N5O B13921200 1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)
1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with an indazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of both nitrogen and oxygen atoms in the oxadiazole ring imparts unique chemical properties, making it a versatile scaffold for various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method for synthesizing 1,2,4-oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- involves the following steps:
Formation of Amidoxime: The reaction of hydroxylamine with nitriles to form amidoximes.
Industrial Production Methods
Industrial production of 1,2,4-oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms of the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a core structure in the design of drugs with antibacterial, antiviral, and anticancer activities.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Employed in the development of high-energy materials and fluorescent dyes.
Agriculture: Investigated for its potential as a pesticide and herbicide.
Mecanismo De Acción
The mechanism of action of 1,2,4-oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer with different electronic properties and biological activities.
1,2,5-Oxadiazole: Known for its high-energy material applications.
1,3,4-Oxadiazole: Widely studied for its medicinal properties.
Uniqueness
1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole and indazole rings makes it a versatile scaffold for drug design and other applications .
Propiedades
Fórmula molecular |
C17H15N5O |
|---|---|
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
[5-(2-benzylindazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C17H15N5O/c18-10-15-19-17(23-21-15)16-13-8-4-5-9-14(13)20-22(16)11-12-6-2-1-3-7-12/h1-9H,10-11,18H2 |
Clave InChI |
WAKOOJIYVSJBBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=NC(=NO4)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B13921175.png)

![5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13921193.png)

![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)


